molecular formula C20H28O3 B1207396 (2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol CAS No. 24465-21-2

(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol

Cat. No. B1207396
CAS RN: 24465-21-2
M. Wt: 316.4 g/mol
InChI Key: RLJCBUKFIDXOQW-MLYOOKFZSA-N
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Description

(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol is a natural product found in Givotia madagascariensis, Cleistanthus schlechteri, and Phyllanthus oxyphyllus with data available.

Scientific Research Applications

  • Synthesis Techniques :

    • Liu, Li, Lu, and Miao (2008) developed a convenient synthesis approach for a structurally similar compound, showcasing techniques applicable in the preparation of complex organic molecules (Liu, Li, Lu, & Miao, 2008).
  • Photochemistry and Laser Applications :

    • Sathyamoorthi et al. (1994) explored the photochemistry of related compounds, indicating potential applications in areas like laser technology and photophysical studies (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
  • Crystal Structure Analysis :

    • Sambyal et al. (2011) conducted a detailed crystal structure analysis of a similar compound, providing insights into molecular configurations that are critical in materials science and molecular engineering (Sambyal, Bamezai, Razdan, & Gupta, 2011).
  • Synthetic Routes and Molecular Design :

    • Baker, Knox, and Rogers (1991) described the synthesis of phenanthrenone precursors to novel Erythrophleum alkaloid analogues, highlighting the relevance of synthetic routes in the development of new pharmaceuticals or chemical agents (Baker, Knox, & Rogers, 1991).
  • Optical Purity and Photoreactions :

    • Miesen, Van Dongen, and Meijer (2010) discussed the synthesis and photochemistry of optically pure compounds, which is crucial in understanding light-induced chemical reactions and developing photoreactive materials (Miesen, Van Dongen, & Meijer, 2010).
  • Hydrogen Bonding Studies in Polyols :

    • Oruç, Varnali, and Bekiroğlu (2018) used hydroxy protons as probes to reveal hydrogen bonding properties of polyols, demonstrating the importance of NMR spectroscopy in understanding molecular interactions (Oruç, Varnali, & Bekiroğlu, 2018).
  • Design and Synthesis for Photoluminescence :

    • Zhang et al. (2015) designed and synthesized novel ethene derivatives for solid-state photoluminescence, highlighting the application in materials science, particularly in the development of new luminous materials (Zhang, Zhao, Zhang, Zhang, Cheng, & Ni, 2015).

properties

CAS RN

24465-21-2

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol

InChI

InChI=1S/C20H28O3/c1-6-12-11(2)15(21)9-14-13(12)7-8-17-19(3,4)18(23)16(22)10-20(14,17)5/h6,9,16-18,21-23H,1,7-8,10H2,2-5H3/t16-,17-,18-,20+/m1/s1

InChI Key

RLJCBUKFIDXOQW-MLYOOKFZSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1C=C)CC[C@H]3[C@]2(C[C@H]([C@H](C3(C)C)O)O)C)O

SMILES

CC1=C(C=C2C(=C1C=C)CCC3C2(CC(C(C3(C)C)O)O)C)O

Canonical SMILES

CC1=C(C=C2C(=C1C=C)CCC3C2(CC(C(C3(C)C)O)O)C)O

synonyms

cleistanthol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol
Reactant of Route 2
(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol
Reactant of Route 3
(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol
Reactant of Route 4
(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol
Reactant of Route 5
(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol
Reactant of Route 6
(2S,3R,4aR,10aS)-8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,3,6-triol

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